Cas no 2138404-70-1 (tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate)
![tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate structure](https://www.kuujia.com/scimg/cas/2138404-70-1x500.png)
tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate
- 2138404-70-1
- EN300-704990
-
- Inchi: 1S/C16H22BrClN2O2/c1-16(2,3)22-15(21)20-11-6-7-19-14(9-11)12-8-10(17)4-5-13(12)18/h4-5,8,11,14,19H,6-7,9H2,1-3H3,(H,20,21)
- InChI Key: PMSALYWXGVFRLM-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1)C1CC(CCN1)NC(=O)OC(C)(C)C)Cl
Computed Properties
- Exact Mass: 388.05532g/mol
- Monoisotopic Mass: 388.05532g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 50.4Ų
tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-704990-0.5g |
tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate |
2138404-70-1 | 95.0% | 0.5g |
$1056.0 | 2025-03-12 | |
Enamine | EN300-704990-0.05g |
tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate |
2138404-70-1 | 95.0% | 0.05g |
$924.0 | 2025-03-12 | |
Enamine | EN300-704990-0.25g |
tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate |
2138404-70-1 | 95.0% | 0.25g |
$1012.0 | 2025-03-12 | |
Enamine | EN300-704990-5.0g |
tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate |
2138404-70-1 | 95.0% | 5.0g |
$3189.0 | 2025-03-12 | |
Enamine | EN300-704990-10.0g |
tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate |
2138404-70-1 | 95.0% | 10.0g |
$4729.0 | 2025-03-12 | |
Enamine | EN300-704990-2.5g |
tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate |
2138404-70-1 | 95.0% | 2.5g |
$2155.0 | 2025-03-12 | |
Enamine | EN300-704990-0.1g |
tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate |
2138404-70-1 | 95.0% | 0.1g |
$968.0 | 2025-03-12 | |
Enamine | EN300-704990-1.0g |
tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate |
2138404-70-1 | 95.0% | 1.0g |
$1100.0 | 2025-03-12 |
tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate Related Literature
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
Additional information on tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate
tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate: A Comprehensive Overview
The compound tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate, identified by the CAS number 2138404-70-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in the synthesis of drugs, agrochemicals, and other specialty chemicals. The structure of this molecule is characterized by a piperidine ring substituted with a tert-butyl group and a bromo-chlorophenyl moiety, making it a valuable substrate for further functionalization and exploration in research settings.
Recent advancements in synthetic chemistry have highlighted the importance of such compounds in drug discovery. The presence of a piperidine ring, a six-membered amine-containing structure, is particularly appealing due to its ability to form hydrogen bonds and interact with biological targets. The substitution pattern on the piperidine ring, specifically at the 4-position, plays a crucial role in determining the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The tert-butyl group attached to the nitrogen atom further enhances the molecule's stability and lipophilicity, which are critical factors in drug design.
The bromo-chlorophenyl substituent introduces additional complexity to the molecule. Bromine and chlorine atoms are known for their electron-withdrawing effects, which can influence the electronic properties of the aromatic ring. This substitution pattern not only increases the molecule's diversity but also provides opportunities for further chemical modifications. For instance, the bromine atom can serve as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of other functional groups. Similarly, the chlorine atom can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, to create more intricate structures.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The starting material typically involves a piperidine derivative with appropriate substituents. The introduction of the tert-butyl group can be achieved via alkylation or acylation reactions, while the bromo-chlorophenyl moiety can be attached using coupling reactions or Friedel-Crafts alkylation. The optimization of reaction conditions, such as temperature and catalyst selection, is essential to ensure high yields and purity of the final product.
The application of tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate extends beyond its role as an intermediate in drug synthesis. Its unique structure makes it an ideal candidate for exploring novel chemical transformations and developing new synthetic methodologies. For example, researchers have recently investigated its use in asymmetric catalysis and enantioselective synthesis, which are pivotal in producing chiral drugs with high enantiomeric excess.
Moreover, this compound has shown promise in materials science applications. Its ability to form stable amide bonds makes it suitable for polymer synthesis and surface modification. By incorporating this compound into polymeric materials, scientists can develop advanced coatings with improved mechanical properties and resistance to environmental factors.
In conclusion, tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate (CAS No: 2138404-70-1) is a versatile organic compound with diverse applications across multiple disciplines. Its complex structure provides ample opportunities for further research and development in drug discovery, materials science, and synthetic chemistry. As advancements in chemical synthesis continue to unfold, this compound is expected to play an increasingly important role in driving innovation and delivering novel solutions to real-world challenges.
2138404-70-1 (tert-butyl N-[2-(5-bromo-2-chlorophenyl)piperidin-4-yl]carbamate) Related Products
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)




